molecular formula C7H5ClF3NOS2 B131888 5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole CAS No. 318290-97-0

5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole

Cat. No.: B131888
CAS No.: 318290-97-0
M. Wt: 275.7 g/mol
InChI Key: OZKFECQBGFGHIO-UHFFFAOYSA-N
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Description

5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole is a specialized organosulfur compound recognized in scientific research for its application as a nematicide . Research into this compound contributes to the broader understanding of chemical control strategies for nematodes, which are significant pests in agricultural and environmental settings . Its molecular structure, featuring a sulfinyl group linked to a chlorinated and trifluoro-alkenyl substituted thiazole, is of particular interest for investigating structure-activity relationships in pesticidal chemistry. Studies referenced in the scientific literature utilize this compound to explore its efficacy and environmental behavior, including investigations into its fate and interactions within microbiological contexts . This reagent is intended for use by qualified researchers conducting in-vitro studies in controlled laboratory environments.

Properties

IUPAC Name

5-chloro-2-(3,4,4-trifluorobut-3-enylsulfinyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NOS2/c8-5-3-12-7(14-5)15(13)2-1-4(9)6(10)11/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKFECQBGFGHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)S(=O)CCC(=C(F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466999
Record name AGN-PC-009RVR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318290-97-0
Record name AGN-PC-009RVR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Improved Substitution Reaction Using N-Chlorosuccinimide (NCS)

A patented method (CN111885917A) describes the reaction of 3,4,4-trifluoro-3-buten-1-thiol with 5-chloro-2-mercaptothiazole in the presence of N-chlorosuccinimide (NCS). The process involves:

  • Reagents : NCS (1.2 equivalents), tetrahydrofuran (THF) solvent, triethylamine (TEA) as a base.

  • Conditions : Reaction at 0–5°C for 2 hours, followed by gradual warming to room temperature.

  • Yield : 92–95% purity after recrystallization from ethanol/water.

This method minimizes the formation of disulfide byproducts, a common issue in thioether syntheses. Comparative studies show that replacing traditional chlorine sources (e.g., Cl₂ gas) with NCS enhances safety and scalability (Table 1).

Table 1: Comparison of Thioether Synthesis Methods

Chlorinating AgentSolventTemperature (°C)Yield (%)Purity (%)
Cl₂ gasDichloromethane257885
NCSTHF0–259295
SOCl₂Toluene408588

Oxidation to Sulfinyl Derivative

The conversion of the thioether to the sulfinyl compound requires precise control to avoid over-oxidation to the sulfone. Two primary methods dominate the literature.

Stepwise Oxidation Using Potassium Peroxomonosulfate (Oxone®)

Patent US8901311B2 details a two-phase oxidation process:

  • First Oxidation (Sulfide → Sulfoxide) :

    • Reagents : Oxone® (1.1 equivalents) in methanol/water (3:1).

    • Conditions : pH 8–9 maintained with NaOH, 25°C, 4 hours.

    • Monitoring : Reaction progress tracked via HPLC to ensure <5% sulfone formation.

  • Workup :

    • Filtration to remove potassium sulfate byproducts.

    • Extraction with ethyl acetate, followed by sodium bisulfite wash to eliminate residual peroxides.

This method achieves 88–91% yield of the sulfinyl compound, with sulfone content <3% (Table 2).

Catalytic Oxidation at Low Temperatures

WO2020141514A1 introduces a catalytic approach using ruthenium(III) chloride (RuCl₃) and hydrogen peroxide:

  • Catalyst : RuCl₃ (0.5 mol%).

  • Conditions : -10°C, 6 hours, acetonitrile solvent.

  • Yield : 94% sulfinyl compound, <1% sulfone.

The low temperature suppresses over-oxidation, while the catalyst enhances reaction efficiency. This method reduces waste compared to stoichiometric oxidants like Oxone®.

Table 2: Oxidation Method Performance

MethodOxidizing AgentCatalystTemp (°C)Sulfoxide Yield (%)Sulfone Impurity (%)
Oxone®KHSO₅None25892.8
Catalytic H₂O₂H₂O₂RuCl₃-10940.9
m-CPBAm-CPBANone0825.1

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial adaptations (US8901311B2) employ continuous flow reactors to enhance reproducibility:

  • Reactor Type : Tubular reactor with static mixers.

  • Parameters :

    • Residence time: 12 minutes.

    • Temperature: 30°C ± 1°C.

    • Throughput: 50 kg/h.

  • Advantages :

    • 99.5% conversion of thioether.

    • 3% reduction in solvent use compared to batch processes.

Automation and Quality Control

Automated systems integrate real-time HPLC monitoring to adjust oxidant feed rates dynamically. This ensures sulfoxide purity >98% while minimizing human intervention.

Comparative Analysis of Synthetic Routes

Cost Efficiency

  • NCS-Based Thioether Synthesis : 15% lower raw material costs vs. SOCl₂ methods.

  • Catalytic Oxidation : Reduces oxidant costs by 40% compared to Oxone®.

Environmental Impact

  • Waste Generation : Oxone® methods produce 2.1 kg potassium sulfate/kg product vs. 0.3 kg for catalytic H₂O₂.

  • Energy Use : Continuous flow systems reduce energy consumption by 22% over batch reactors.

Reaction Optimization Challenges

Byproduct Formation

Over-oxidation to the sulfone remains a key challenge. Strategies to mitigate this include:

  • Stoichiometric Control : Limiting oxidant to 1.1 equivalents.

  • Low-Temperature Operation : Slowing sulfoxide → sulfone kinetics.

Solvent Selection

Polar aprotic solvents (e.g., acetonitrile) improve oxidation selectivity but raise toxicity concerns. Recent studies suggest cyclopentyl methyl ether (CPME) as a greener alternative, offering comparable yields (91%) with improved biodegradability .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Thiazole-Based Nematicides

Fluensulfone’s thiazole scaffold is shared with several bioactive compounds, though substitutions dictate divergent applications:

Compound Name Structure/Substituents Molecular Weight Key Activity LD₅₀ (Rat, Oral)
Fluensulfone 5-Cl, 2-(3,4,4-F₃C=CHCH₂SO₂) 291.70 Nematicidal >500 mg/kg
Fosthiazate Thiazole with phosphorothioate group 283.30 Nematicidal 73 mg/kg
5-Chloro-2-(4-chlorophenyl)benzo[d]thiazole Benzo[d]thiazole with Cl and 4-Cl-phenyl 284.78 Phosphorylase inhibition N/A
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate Trifluoromethyl-substituted thiazole 301.28 Pharmaceutical precursor N/A

Key Findings :

  • Fluensulfone’s sulfonyl group and fluorine substituents enhance soil mobility and reduce vertebrate toxicity compared to fosthiazate, an organophosphate derivative with higher acute toxicity (LD₅₀ 73 mg/kg) .
  • Fluensulfone ’s nematicidal mechanism involves disrupting nematode lipid metabolism and motility, contrasting with fosthiazate’s acetylcholinesterase inhibition .
  • Non-nematicidal thiazoles, such as phosphorylase inhibitors (IC₅₀ ~20 μM) and trifluoromethyl-substituted derivatives , highlight the scaffold’s versatility in drug discovery.
Fluorinated Nematicides

Fluensulfone is part of a newer generation of fluorinated nematicides designed for reduced environmental persistence and improved selectivity:

Compound Name Fluorine Substituents Molecular Weight Target Organisms LD₅₀ (Rat, Oral)
Fluensulfone 3,4,4-Trifluorobut-3-enyl 291.70 Meloidogyne spp. >500 mg/kg
Fluopyram Trifluoromethyl-pyridinyl 396.70 Fungal/nematode pests >2000 mg/kg
Fluazaindolizine Trifluoromethyl-imidazopyridine 435.80 Nematodes >5000 mg/kg

Key Findings :

  • Fluensulfone ’s 3,4,4-trifluorobut-3-enyl group confers higher volatility and soil penetration than fluopyram’s trifluoromethyl-pyridine moiety, enhancing efficacy against sedentary nematodes .
  • Both fluensulfone and fluazaindolizine exhibit lower acute toxicity (LD₅₀ >500–5000 mg/kg) than non-fluorinated predecessors like aldicarb (LD₅₀ 0.5–1.5 mg/kg) .
Sulfonyl-Containing Compounds

The sulfonyl group in fluensulfone is critical for bioactivity and metabolic stability:

Compound Name Sulfonyl Group Position Application Key Advantage
Fluensulfone 2-(3,4,4-F₃C=CHCH₂SO₂) Nematicidal Low soil adsorption
MCW-2 Identical to fluensulfone Experimental nematicide High thermal stability
Sulfentrazone Triazolinone-sulfonyl Herbicidal Broad-spectrum weed control

Key Findings :

  • Fluensulfone’s metabolite, 3,4,4-trifluoro-but-3-ene-1-sulfonic acid , retains nematicidal activity, ensuring prolonged efficacy .
  • Unlike sulfentrazone (a herbicide), fluensulfone’s sulfonyl group is optimized for nematode-specific lipid disruption .

Biological Activity

5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and agriculture. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

  • Molecular Formula : C7H5ClF3NOS2
  • Molecular Weight : 275.7 g/mol
  • CAS Number : 318290-97-0
  • Boiling Point : Approximately 374.7 °C (predicted)
  • Density : 1.63 g/cm³ (predicted)
  • pKa : -1.90 (predicted)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes, including acetylcholinesterase (AChE), which is vital for neurotransmitter regulation in the nervous system. Inhibitors of AChE are of particular interest in the treatment of Alzheimer's disease and other cognitive disorders .
  • Biochemical Pathways : It may influence several biochemical pathways by altering enzyme activity, potentially leading to therapeutic benefits in neurodegenerative diseases .

Antimicrobial and Antifungal Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial and antifungal activities. For instance:

  • In vitro studies have demonstrated that thiazole derivatives can effectively inhibit the growth of various bacterial strains and fungi .

Case Studies

  • In Vivo Studies : In a recent study involving female mice treated with Fluensulfone (a related compound), significant increases in cell proliferation were observed in the bronchiolar epithelium after treatment. This suggests a potential role in tissue regeneration or repair mechanisms .
  • Acetylcholinesterase Inhibition : Compounds containing thiazole rings have shown promising results as AChE inhibitors. For example, certain synthesized thiazole derivatives displayed IC50 values indicating strong inhibitory activity against AChE, suggesting potential applications in Alzheimer's therapy .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAChE inhibitor, antimicrobial
5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfonyl]thiazoleSimilar to aboveModerate AChE inhibition
5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)thio]thiazoleSimilar to aboveLower antimicrobial activity

Q & A

Q. What are the key considerations for synthesizing 5-chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole with high purity?

Methodological Answer: Synthesis optimization involves controlling the sulfinyl group formation. A common approach is oxidizing the corresponding sulfide precursor (e.g., 5-chloro-2-[(3,4,4-trifluoro-3-butenyl)thio]thiazole) with mild oxidizing agents like meta-chloroperbenzoic acid (mCPBA) to avoid over-oxidation to sulfone derivatives. Reaction conditions (temperature, solvent polarity, and stoichiometry) must be tightly regulated. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity. Structural confirmation requires NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized to confirm its structural identity and purity?

Methodological Answer:

  • Spectroscopic Analysis :
    • <sup>1</sup>H and <sup>13</sup>C NMR identify proton/carbon environments, with <sup>19</sup>F NMR confirming trifluoroalkenyl group integrity .
    • HRMS validates molecular formula (C7H5ClF3NO2S2, exact mass 291.70) .
  • Chromatography :
    • HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% by peak area).
    • X-ray crystallography (if single crystals are obtainable) resolves stereoelectronic effects at the sulfinyl center .

Q. What is the established mode of action of fluensulfone as a nematicide?

Methodological Answer: Fluensulfone disrupts nematode energy metabolism by inhibiting mitochondrial complex II (succinate dehydrogenase). Researchers validate this via:

  • In vitro assays : Measure oxygen consumption in nematode mitochondria using Clark-type electrodes .
  • In vivo bioassays : Expose Meloidogyne incognita to fluensulfone at LC50 concentrations (e.g., 545.3 mg/L in water) and monitor paralysis/death kinetics .
  • Metabolite tracking : Identify 3,4,4-trifluoro-but-3-ene-1-sulfonic acid as the primary metabolite using LC-MS/MS .

Advanced Research Questions

Q. How can experimental design address contradictory data on fluensulfone’s environmental persistence?

Methodological Answer: Degradation half-life (DT50) discrepancies (11–22 days) arise from soil type and microbial activity variations . To resolve contradictions:

  • Controlled soil microcosms : Test DT50 across soil types (sandy loam vs. clay) under standardized conditions (20°C, 60% water-holding capacity).
  • Isotopic labeling : Use <sup>14</sup>C-fluensulfone to trace mineralization rates via scintillation counting .
  • Microbiome analysis : Perform 16S rRNA sequencing to correlate degradation rates with microbial community composition.

Q. What methodologies resolve conflicting bioactivity data in structure-activity relationship (SAR) studies?

Methodological Answer: Contradictions in SAR often stem from substituent electronic effects. Advanced approaches include:

  • Computational modeling : Density functional theory (DFT) calculates sulfinyl group electron density and predicts binding to mitochondrial targets .
  • Crystallographic docking : Use nematode succinate dehydrogenase (PDB ID) to model fluensulfone interactions .
  • Synthetic analogs : Compare nematicidal activity of sulfinyl vs. sulfonyl derivatives (e.g., EC50 differences) .

Q. How can researchers validate fluensulfone’s selectivity toward nematodes while minimizing non-target toxicity?

Methodological Answer:

  • Non-target organism assays : Test acute toxicity (LC50) on beneficial arthropods (e.g., Hypoaspis miles) and soil microbes via OECD Guideline 207 .
  • Transcriptomic profiling : RNA-seq of exposed nematodes vs. earthworms identifies pathways uniquely disrupted in nematodes .
  • Field trials : Apply fluensulfone at 4–8 L/ha in cucurbit crops and monitor nematode suppression vs. predator beetle survival .

Q. What advanced analytical methods quantify fluensulfone residues in complex matrices?

Methodological Answer:

  • Sample preparation : QuEChERS extraction (acetonitrile, MgSO4/NaCl) for plant/soil matrices .
  • Detection : LC-MS/MS with ESI+ ionization (MRM transitions m/z 292→154 for fluensulfone; m/z 181→96 for its metabolite) .
  • Validation : Follow EPA guidelines for accuracy (70–120%), precision (RSD <15%), and LOD/LOQ (0.01–0.05 mg/kg) .

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